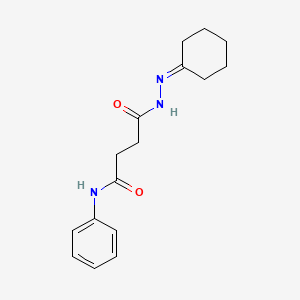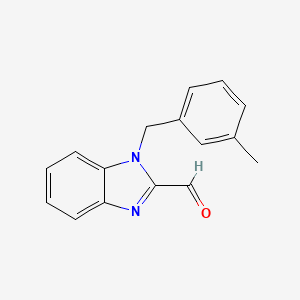
N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron belongs to the class of substituted urea herbicides and is known for its excellent weed control properties. The chemical structure of Diuron consists of two aromatic rings, one with two methoxy groups and the other with two chlorine atoms, connected by a urea bond.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and is widely used in agriculture to control a variety of weeds. However, Diuron has also been studied for its potential applications in other areas of research. For example, Diuron has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, Diuron has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.
作用機序
The mechanism of action of Diuron involves the inhibition of photosynthesis in plants. Specifically, Diuron targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, Diuron prevents the production of ATP and NADPH, which are essential for plant growth and survival. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects on plants. In addition to its inhibition of photosynthesis, Diuron has been shown to disrupt the normal functioning of plant cell membranes and to interfere with the metabolism of plant hormones. These effects can lead to a range of symptoms in plants, including chlorosis, stunted growth, and reduced yield.
実験室実験の利点と制限
Diuron is a widely used herbicide and is readily available for use in laboratory experiments. Its low cost and high yield make it an attractive option for researchers. However, Diuron has some limitations for use in lab experiments. Specifically, its herbicidal properties can make it difficult to use in experiments involving plants, as it may interfere with the growth and development of the plants being studied.
将来の方向性
There are several potential future directions for research on Diuron. One area of interest is the development of new herbicides based on the structure of Diuron. Additionally, further research is needed to fully understand the potential applications of Diuron in cancer treatment and neuroprotection. Finally, there is a need for research on the environmental impact of Diuron, particularly with regard to its potential to contaminate soil and water sources.
合成法
The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 2,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form Diuron. The yield of Diuron synthesis is typically high, and the process is relatively simple and cost-effective.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRDJMVNYHXQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)

![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)


![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)